molecular formula C4F4N2 B2619242 Tetrafluoropyrazine CAS No. 13177-77-0

Tetrafluoropyrazine

Cat. No.: B2619242
CAS No.: 13177-77-0
M. Wt: 152.052
InChI Key: VFTWLRXDHOBEDB-UHFFFAOYSA-N
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Description

Tetrafluoropyrazine is a perfluorinated heteroaromatic compound with the molecular formula C4F4N2. It is characterized by the presence of four fluorine atoms attached to a pyrazine ring. This compound is highly electrophilic due to the electron-withdrawing nature of the fluorine atoms, making it reactive towards nucleophiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluoropyrazine can be synthesized through the chlorination of pyrazine derivatives, such as pyrazine-2,3-dicarboxylic acid, followed by fluorination. The typical process involves heating tetrachloropyrazine with potassium fluoride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature sealed autoclaves to facilitate the reaction between tetrachloropyrazine and potassium fluoride .

Chemical Reactions Analysis

Types of Reactions: Tetrafluoropyrazine undergoes various types of reactions, primarily nucleophilic aromatic substitution due to its high electrophilicity . It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common nucleophiles include nitrogen, sulfur, and oxygen-containing compounds.

    Oxidation and Reduction: Specific reagents and conditions for these reactions are less documented but can involve standard oxidizing and reducing agents.

Major Products: The major products formed from nucleophilic aromatic substitution reactions include multisubstituted pyrazines and ring-fused systems .

Mechanism of Action

The mechanism of action of tetrafluoropyrazine involves its high electrophilicity, which makes it highly reactive towards nucleophiles. This reactivity is due to the presence of multiple fluorine atoms attached to the pyrazine ring, which withdraws electron density from the ring, making it susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • Pentafluoropyridine
  • Tetrafluoropyridazine
  • Tetrafluoropyrimidine

Comparison: Tetrafluoropyrazine is less reactive than pentafluoropyridine but more reactive than tetrafluoropyridazine and tetrafluoropyrimidine. This difference in reactivity is attributed to the absence of highly activated sites in the para-position to the ring nitrogen in this compound .

This compound stands out due to its unique balance of reactivity and stability, making it a valuable compound in various chemical syntheses and applications.

Properties

IUPAC Name

2,3,5,6-tetrafluoropyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F4N2/c5-1-2(6)10-4(8)3(7)9-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTWLRXDHOBEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13177-77-0
Record name tetrafluoropyrazine
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